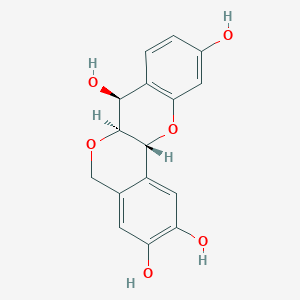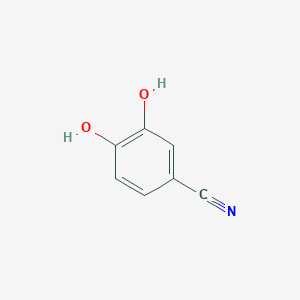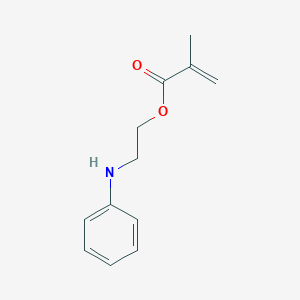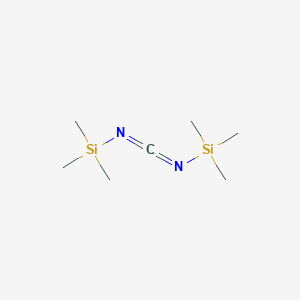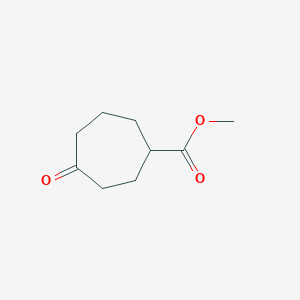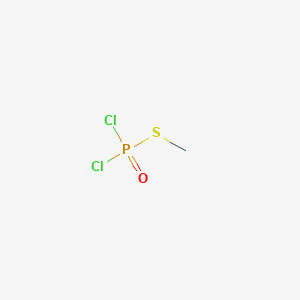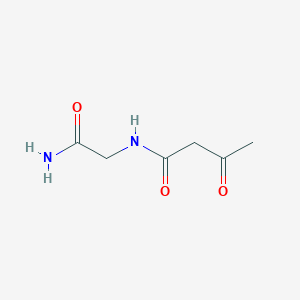
N-(2-Amino-2-oxoethyl)-3-oxobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-2-oxoethyl)-3-oxobutyramide, also known as AOBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOBA is a derivative of pyrrolidine-2,5-dione, which is a cyclic imide that has been extensively studied for its biological and pharmacological activities. AOBA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been investigated.
Mecanismo De Acción
The mechanism of action of N-(2-Amino-2-oxoethyl)-3-oxobutyramide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to inhibit the activity of proteases, such as HIV protease and HCV protease, by binding to the active site of the enzyme and preventing substrate binding. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has also been shown to regulate the expression of genes involved in stress response, inflammation, and immune response. In addition, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to enhance the uptake of nutrients and improve the tolerance of plants to abiotic stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Amino-2-oxoethyl)-3-oxobutyramide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. N-(2-Amino-2-oxoethyl)-3-oxobutyramide is also relatively easy to synthesize using various methods. However, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has some limitations for lab experiments, including its potential toxicity and the need for further investigation of its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for research on N-(2-Amino-2-oxoethyl)-3-oxobutyramide, including the investigation of its potential as a therapeutic agent for cancer, viral infections, and inflammatory diseases. Further research is also needed to elucidate the mechanism of action of N-(2-Amino-2-oxoethyl)-3-oxobutyramide and its physiological effects. In addition, the development of new methods for synthesizing N-(2-Amino-2-oxoethyl)-3-oxobutyramide and its derivatives may lead to the discovery of new applications in various fields, including agriculture and materials science.
Métodos De Síntesis
N-(2-Amino-2-oxoethyl)-3-oxobutyramide can be synthesized using various methods, including the reaction of N-(2-aminoethyl)maleimide with ethyl acetoacetate, the reaction of N-(2-aminoethyl)maleimide with ethyl cyanoacetate, and the reaction of N-(2-aminoethyl)maleimide with ethyl 2-cyano-3-oxobutanoate. The most common method for synthesizing N-(2-Amino-2-oxoethyl)-3-oxobutyramide is the reaction of N-(2-aminoethyl)maleimide with ethyl acetoacetate. In this method, N-(2-aminoethyl)maleimide is reacted with ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide, to yield N-(2-Amino-2-oxoethyl)-3-oxobutyramide.
Aplicaciones Científicas De Investigación
N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been investigated for its anticancer, antiviral, and anti-inflammatory activities. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells, by inducing apoptosis and cell cycle arrest. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) by targeting the viral protease. In addition, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
In agriculture, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been investigated for its potential as a plant growth regulator. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to promote the growth of various crops, including rice, maize, and soybean, by enhancing root development and nutrient uptake. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has also been shown to improve the tolerance of plants to abiotic stress, such as drought and salinity, by regulating the expression of stress-responsive genes.
In materials science, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been investigated for its potential as a building block for the synthesis of functional materials. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been used as a precursor for the synthesis of polyimides, which are high-performance polymers that have applications in various fields, including aerospace, electronics, and automotive industries.
Propiedades
Número CAS |
19206-95-2 |
|---|---|
Nombre del producto |
N-(2-Amino-2-oxoethyl)-3-oxobutyramide |
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
N-(2-amino-2-oxoethyl)-3-oxobutanamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)2-6(11)8-3-5(7)10/h2-3H2,1H3,(H2,7,10)(H,8,11) |
Clave InChI |
RNRMBJKSBHBTFK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NCC(=O)N |
SMILES canónico |
CC(=O)CC(=O)NCC(=O)N |
Otros números CAS |
19206-95-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






